N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Description
N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-carboxamide core substituted with a 1,3,4-oxadiazole ring bearing a trifluoromethyl group and a 3,4-dichlorophenyl moiety.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2F3N4O2/c16-10-2-1-9(7-11(10)17)21-14(25)24-5-3-8(4-6-24)12-22-23-13(26-12)15(18,19)20/h1-2,7-8H,3-6H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAJQDOUNCKLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions could target the oxadiazole ring or the piperidine moiety, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution could introduce new functional groups onto the dichlorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 9)
- Key Features : Replaces the trifluoromethyl-oxadiazole with a benzimidazolone ring.
- Synthesis : Prepared via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 3,4-dichlorophenyl isocyanate (87% yield) .
- Implications : The benzimidazolone group may enhance π-π stacking interactions but reduce metabolic stability compared to the oxadiazole-CF₃ group in the target compound.
1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
- Key Features : Substitutes the trifluoromethyl-oxadiazole with a phenyl-oxadiazole and adds a 4-chlorobenzenesulfonyl group.
- Molecular Data :
- Implications : The sulfonyl group improves solubility but may reduce cell permeability compared to the dichlorophenyl group in the target compound.
3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide
- Key Features : Features a benzo[d][1,3]dioxol-5-yl group on the oxadiazole and a 4-chlorophenyl carboxamide.
- Molecular Data :
- Implications : The benzodioxole group may enhance aromatic interactions but increase steric hindrance relative to the trifluoromethyl group.
Functional Group Analysis
Pharmacological Implications
- Trifluoromethyl vs. Phenyl Groups : The -CF₃ group in the target compound likely improves resistance to oxidative metabolism compared to phenyl or benzodioxole substituents .
- Dichlorophenyl vs. Chlorobenzenesulfonyl : The 3,4-dichlorophenyl group offers balanced lipophilicity for membrane penetration, whereas the sulfonyl group in the analogue may limit blood-brain barrier penetration .
- Oxadiazole vs.
Biological Activity
N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₈H₁₅Cl₂F₃N₄O
- Molecular Weight : 397.25 g/mol
Its structure features a piperidine ring substituted with a dichlorophenyl group and an oxadiazole moiety, which is known for imparting various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole scaffold. For instance, derivatives of 1,2,4-oxadiazoles have shown promising cytotoxic effects against various cancer cell lines:
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| Compound A | 0.65 | MCF-7 (Breast Cancer) |
| Compound B | 2.41 | HeLa (Cervical Cancer) |
| Compound C | 1.20 | Jurkat (Leukemia) |
These studies indicate that modifications to the oxadiazole structure can enhance potency and selectivity against cancer cells .
The mechanism by which this compound exerts its effects may involve apoptosis induction and cell cycle arrest. Flow cytometry assays have demonstrated that certain oxadiazole derivatives can increase p53 expression and activate caspase pathways, leading to programmed cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, some derivatives of oxadiazoles have exhibited antimicrobial activity. For example, studies have shown that specific modifications can lead to enhanced activity against bacterial strains, although detailed data on this compound's antimicrobial efficacy remains limited .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of several piperidine-based compounds similar to this compound. The results indicated that compounds with halogen substitutions exhibited superior cytotoxicity compared to their non-halogenated counterparts. The study emphasized the importance of structural modifications for enhancing biological activity .
Study 2: Structural Activity Relationship (SAR)
An investigation into the SAR of oxadiazole derivatives revealed that electron-withdrawing groups significantly influenced biological potency. Compounds with trifluoromethyl groups showed enhanced activity against various cancer cell lines compared to those lacking such substitutions . This finding supports the notion that the trifluoromethyl group in this compound may contribute positively to its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
